(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 105310-32-5
VCID: VC20495022
InChI: InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride

CAS No.: 105310-32-5

Cat. No.: VC20495022

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride - 105310-32-5

Specification

CAS No. 105310-32-5
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name [(1R,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methylazanium;chloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-2-16-12(15)13(8-11(13)9-14)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,14H2,1H3;1H/t11-,13-;/m0./s1
Standard InChI Key YFKRRFJEZYBYJL-JZKFLRDJSA-N
Isomeric SMILES CCOC(=O)[C@@]1(C[C@H]1C[NH3+])C2=CC=CC=C2.[Cl-]
Canonical SMILES CCOC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

Introduction

(E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is a derivative of cyclopropanecarboxylic acid, featuring a phenyl group and an aminomethyl moiety attached to the cyclopropane ring. The ethyl ester hydrochloride form of this compound is particularly noted for its stability and solubility properties, making it a valuable intermediate in synthetic chemistry.

Synthesis and Preparation

The synthesis of (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride typically involves the reaction of appropriate cyclopropane precursors with ethyl chloroformate or similar reagents to form the ethyl ester, followed by the introduction of the aminomethyl group. The hydrochloride salt is often formed by treating the free base with hydrochloric acid.

Applications and Research Findings

This compound is of interest in medicinal chemistry due to its potential as a building block for more complex molecules with biological activity. Cyclopropane derivatives are known for their versatility in drug design, offering unique pharmacological profiles due to their constrained ring structure.

Application AreaDescription
Pharmaceutical ResearchUsed as an intermediate in the synthesis of compounds with potential therapeutic effects.
Organic SynthesisValuable in the preparation of complex organic molecules due to its reactive functional groups.

Safety and Handling

Given its chemical properties, (E)-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid ethyl ester hydrochloride should be handled with caution. It is classified as a hazardous substance, requiring appropriate protective measures during handling and storage.

Safety InformationDescription
Hazard ClassClassified as hazardous due to its potential to cause irritation and other adverse health effects.
Storage ConditionsShould be stored in a cool, dry place, away from incompatible substances.

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